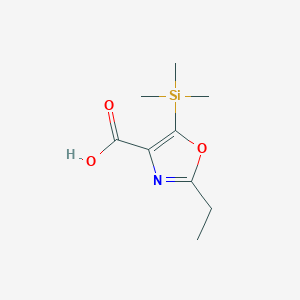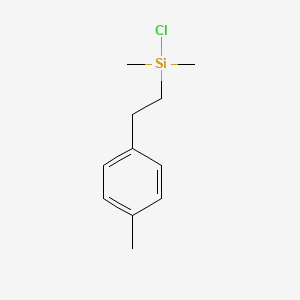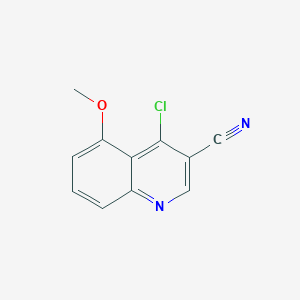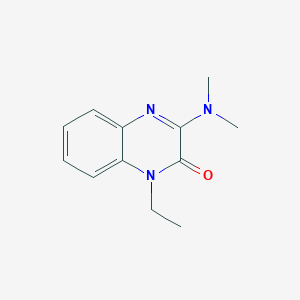
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the 2-position, a trimethylsilyl group at the 5-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This cyclization process typically occurs at elevated temperatures (70-90°C) and is followed by in-line quenching of residual hydrofluoric acid (HF) to obtain the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. The use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes has been reported to improve the safety profile and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Manganese dioxide (MnO2), bromotrichloromethane.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield various oxazole derivatives with different substituents at the 5-position .
Applications De Recherche Scientifique
2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid include:
Oxazole-4-carboxylic acid: Lacks the ethyl and trimethylsilyl groups.
2-Ethyl-5-methyl-oxazole-4-carboxylic acid: Contains a methyl group instead of a trimethylsilyl group.
5-(Trimethylsilyl)oxazole-4-carboxylic acid: Lacks the ethyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl and trimethylsilyl groups enhances the compound’s stability and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
88400-28-6 |
|---|---|
Formule moléculaire |
C9H15NO3Si |
Poids moléculaire |
213.31 g/mol |
Nom IUPAC |
2-ethyl-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3Si/c1-5-6-10-7(8(11)12)9(13-6)14(2,3)4/h5H2,1-4H3,(H,11,12) |
Clé InChI |
NZRKMONYLBFLDL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(O1)[Si](C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)


![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)



![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)




